1-(4-Ethoxyphenyl)sulfonylazepane

Description

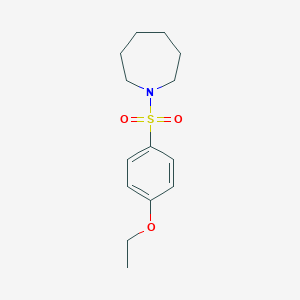

1-(4-Ethoxyphenyl)sulfonylazepane is a sulfonamide derivative featuring a seven-membered azepane ring substituted with a sulfonyl group linked to a 4-ethoxyphenyl moiety. This structure combines a bulky aromatic group with a flexible heterocyclic ring, which may influence its physicochemical properties and biological interactions.

Properties

CAS No. |

97282-23-0 |

|---|---|

Molecular Formula |

C14H21NO3S |

Molecular Weight |

283.39g/mol |

IUPAC Name |

1-(4-ethoxyphenyl)sulfonylazepane |

InChI |

InChI=1S/C14H21NO3S/c1-2-18-13-7-9-14(10-8-13)19(16,17)15-11-5-3-4-6-12-15/h7-10H,2-6,11-12H2,1H3 |

InChI Key |

FPRAMBKOMHUTNN-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-Ethoxyphenyl)sulfonylazepane with compounds sharing structural or functional group similarities, as inferred from the evidence:

1-(4-Ethoxynaphthalen-1-yl)sulfonylazepane

- Core Structure : Replaces the phenyl ring in the target compound with a naphthalene system.

- Functional Similarity : Both compounds retain the sulfonylazepane scaffold, which is critical for interactions with biological targets like enzymes or receptors.

Etofenprox (2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether)

- Core Structure : A pyrethroid-ether insecticide containing a 4-ethoxyphenyl group but lacking the sulfonylazepane moiety.

- Functional Comparison : The 4-ethoxyphenyl group in both compounds may contribute to similar metabolic stability due to ethoxy’s electron-donating effects. However, etofenprox’s ether linkage and lack of a sulfonamide group limit its utility in medicinal chemistry compared to sulfonamide derivatives .

Triazole Derivatives with Phenylsulfonyl Groups

- Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ().

- Structural Contrast : Incorporates a triazole ring instead of azepane, with additional halogenated aryl groups.

- Functional Impact : The triazole’s rigidity may enhance target binding affinity, while the azepane’s flexibility in the target compound could improve pharmacokinetic properties like bioavailability .

Data Table: Key Structural and Functional Comparisons

Research Findings and Limitations

- Synthetic Methods: The synthesis of sulfonamide derivatives often involves nucleophilic substitution or coupling reactions, as seen in triazole derivatives (e.g., sodium ethoxide-mediated alkylation ).

- Biological Relevance: Sulfonamide compounds are known for targeting carbonic anhydrases or serotonin receptors. The ethoxy group may reduce metabolic degradation compared to unsubstituted phenyl analogs, as observed in etofenprox’s stability .

- Data Gaps : The evidence lacks direct studies on the target compound’s physicochemical or biological data, necessitating extrapolation from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.